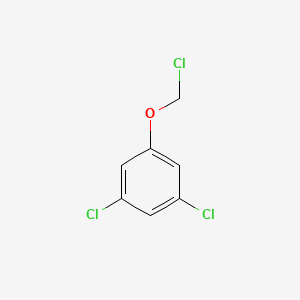

1,3-Dichloro-5-(chloromethoxy)benzene

Description

Overview of Chlorinated Aromatic Compounds as Synthetic Intermediates

Chlorinated aromatic hydrocarbons are organic compounds that feature one or more chlorine atoms directly attached to an aromatic ring. The introduction of chlorine onto an aromatic nucleus is a significant synthetic transformation, as these chlorinated intermediates are recognized as versatile starting materials. jalsnet.com They serve as key precursors in the production of a wide array of fine chemicals, including dyes, herbicides, insecticides, and pharmaceuticals. jalsnet.comtpsgc-pwgsc.gc.ca The presence of chlorine atoms on the aromatic ring influences its chemical reactivity, particularly towards further electrophilic substitution, and provides a site for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions, making them indispensable in multi-step syntheses.

The Role and Significance of Chloromethyl Ether Functionalities in Organic Synthesis

The chloromethyl ether functionality, characterized by the -OCH₂Cl group, is a highly reactive and valuable tool in organic synthesis. Compounds bearing this group, such as the widely recognized Chloromethyl methyl ether (CMME or MOM-Cl), are potent alkylating agents. wikipedia.org One of their most common applications is in the protection of alcohols and other functional groups. For instance, CMME is used to introduce the methoxymethyl (MOM) protecting group, which is stable under a variety of reaction conditions but can be removed when desired. wikipedia.org Beyond their role as protecting group precursors, chloromethyl ethers are also employed as chloromethylating agents to introduce the -CH₂Cl group onto various substrates, including aromatic rings. wikipedia.orgwikipedia.org This versatility makes them essential reagents for creating intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. vastuvishwa.comknowde.com

Structural Specificity of 1,3-Dichloro-5-(chloromethoxy)benzene within the Halogenated Aromatic Ether Class

This compound is a molecule that uniquely combines the features of both a chlorinated aromatic compound and a chloromethyl ether. Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms in a meta-arrangement (at positions 1 and 3) and a chloromethoxy group at position 5.

This specific arrangement of substituents dictates its chemical character. The two chlorine atoms are electron-withdrawing groups, which deactivates the aromatic ring towards further electrophilic substitution. Simultaneously, the chloromethoxy group is a highly reactive functional handle. The ether oxygen can influence the reactivity of the benzylic-type carbon, while the chlorine atom on that same carbon is a good leaving group, making the molecule susceptible to nucleophilic attack. This duality—a relatively inert aromatic core coupled with a highly reactive side chain—positions this compound as a specialized synthetic intermediate, allowing for selective transformations at the chloromethoxy position without disturbing the chlorinated aromatic ring.

| Property | Value |

| Chemical Formula | C₇H₅Cl₃O |

| Molecular Weight | 211.47 g/mol |

| CAS Number | 94637-86-2 |

| MDL Number | MFCD21947470 |

Historical Context of Chloromethylation Reactions in Chemical Literature

The direct introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, is a cornerstone reaction in synthetic organic chemistry. organicreactions.org The first documented instance of such a reaction was reported by Grassi and Maselli in 1898. jk-sci.comdur.ac.uk However, the reaction gained prominence and broader application following the work of French chemist Gustave Louis Blanc in 1923. wikipedia.orgjk-sci.comlibretexts.orgdbpedia.org

The classic Blanc chloromethylation involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The reaction proceeds via electrophilic aromatic substitution, where the electrophile is generated from the protonation of formaldehyde under the acidic conditions. wikipedia.orgwikiwand.com This method proved to be an efficient means of preparing chloromethyl arenes, which are valuable intermediates that can be readily converted into other functional groups such as aldehydes, carboxylic acids, and nitriles. thieme-connect.de Over the decades, variations of the reaction have been developed, including the use of chloromethyl ethers as the chloromethylating agent, to accommodate a wider range of aromatic substrates. wikipedia.orgdur.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl3O |

|---|---|

Molecular Weight |

211.5 g/mol |

IUPAC Name |

1,3-dichloro-5-(chloromethoxy)benzene |

InChI |

InChI=1S/C7H5Cl3O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |

InChI Key |

FUDQYTVVXGHYJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloro 5 Chloromethoxy Benzene

Precursor Synthesis: Advanced Approaches to 3,5-Dichlorophenol (B58162)

The strategic synthesis of 3,5-dichlorophenol is a critical prerequisite for the formation of the target compound. Various methodologies have been developed, ranging from multi-step conversions of readily available aromatic starting materials to regioselective halogenation techniques.

Multi-Step Conversions from Aromatic Starting Materials

One of the primary routes to 3,5-dichlorophenol involves multi-step syntheses starting from basic aromatic compounds such as benzene (B151609). A common pathway proceeds through the dinitration of benzene to yield 1,3-dinitrobenzene. This intermediate is then partially reduced to 3-nitroaniline, which can be further converted to 3,5-dichloroaniline (B42879) via a Sandmeyer-type reaction. Subsequent diazotization of 3,5-dichloroaniline followed by hydrolysis furnishes the desired 3,5-dichlorophenol.

Another notable multi-step synthesis commences with 1,3,5-trichlorobenzene (B151690), which can be obtained from the high-temperature chlorination of benzene. wikipedia.org The selective hydrolysis of one chlorine atom in 1,3,5-trichlorobenzene can be achieved under specific reaction conditions to yield 3,5-dichlorophenol. nih.gov This method's viability is contingent on controlling the hydrolysis to prevent the formation of other polychlorinated phenols.

A laboratory-scale synthesis of 1,3,5-trichlorobenzene, a precursor to 3,5-dichlorophenol, has been developed starting from aniline. The process involves the chlorination of anilinium chloride to produce 2,4,6-trichloroaniline, which is then subjected to diazotization in the presence of sulfuric acid, sodium nitrite, and hypophosphorous acid to yield 1,3,5-trichlorobenzene with a high degree of purity and in good yield.

The following table summarizes a selection of multi-step synthetic routes to 3,5-dichlorophenol:

| Starting Material | Key Intermediates | Key Reactions | Typical Reagents and Conditions | Overall Yield |

| Benzene | 1,3-Dinitrobenzene, 3-Nitroaniline, 3,5-Dichloroaniline | Nitration, Partial Reduction, Sandmeyer Reaction, Diazotization, Hydrolysis | HNO₃/H₂SO₄; Na₂S/S; NaNO₂/HCl, CuCl; H₂O/H⁺ | Moderate |

| 1,3,5-Trichlorobenzene | - | Selective Hydrolysis | NaOH, high temperature and pressure | Variable |

| Aniline | Anilinium chloride, 2,4,6-Trichloroaniline, 1,3,5-Trichlorobenzene | Chlorination, Diazotization, Deamination | HCl, Cl₂; H₂SO₄, NaNO₂, H₃PO₂ | Good |

Regioselective Halogenation Techniques for Dichlorobenzene Scaffolds

Achieving the specific 3,5-dichloro substitution pattern on a phenolic ring through direct halogenation presents a significant regiochemical challenge. The hydroxyl group of phenol (B47542) is a strongly activating, ortho-, para-directing group, meaning that direct chlorination of phenol predominantly yields 2,4- and 2,6-dichlorophenols. quora.com

To circumvent this, indirect methods are often employed. One approach involves the catalytic hydrodechlorination of more highly chlorinated phenols. For instance, starting with polychlorophenols, selective removal of chlorine atoms can be achieved using a palladium catalyst to yield 3,5-dichlorophenol. nih.govchemicalbook.com

Formation of the Chloromethoxy Moiety

The introduction of the chloromethoxy group onto the 3,5-dichlorophenol backbone is typically achieved through a chloromethylation reaction, a variant of the Friedel-Crafts alkylation.

Reaction of 3,5-Dichlorophenol with Formaldehyde (B43269) and Hydrogen Chloride (Blanc Reaction Analogues)

The reaction of 3,5-dichlorophenol with formaldehyde and hydrogen chloride is an analogue of the Blanc-Quelet reaction, which is used for the chloromethylation of phenolic ethers. google.com This electrophilic aromatic substitution introduces a chloromethyl group, which, in the case of phenols, can react further with the hydroxyl group to form the chloromethoxy moiety.

The mechanism of chloromethylation is a classic example of electrophilic aromatic substitution. dur.ac.uk Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic hydroxymethyl cation or a related species. wikipedia.org For activated aromatic rings like phenols, the hydroxyl group strongly directs the electrophilic attack to the ortho and para positions.

In the case of 3,5-dichlorophenol, the hydroxyl group activates the ring, while the two chlorine atoms are deactivating, meta-directing groups. The interplay of these directing effects favors substitution at the positions ortho to the hydroxyl group (positions 2, 4, and 6). However, the positions are equivalent due to symmetry.

The initial electrophilic attack of the protonated formaldehyde on the aromatic ring of 3,5-dichlorophenol leads to the formation of a chloromethylated intermediate. The exact nature of the electrophile has been a subject of investigation, with possibilities including the chloromethyl cation (CH₂Cl⁺) or a more complex species involving the Lewis acid catalyst. dur.ac.uk Kinetic studies on the chloromethylation of benzene and toluene (B28343) have suggested that the formation of the electrophile can be the rate-determining step. nih.gov

The efficiency and selectivity of the chloromethylation of 3,5-dichlorophenol are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the catalyst system.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to the formation of diarylmethane side products, where the initially formed chloromethylated product reacts with another molecule of the phenol. dur.ac.uk Therefore, careful control of the temperature is crucial to maximize the yield of the desired 1,3-dichloro-5-(chloromethoxy)benzene.

Solvent Systems: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the stability of the electrophilic species. quora.com A variety of solvents have been employed in chloromethylation reactions, including chlorinated hydrocarbons, low-carbon hydrocarbons, and acetic acid. google.com In some cases, using an excess of the aromatic substrate itself can serve as the solvent. The polarity of the solvent can influence the reaction rate, with non-polar solvents sometimes slowing down the reaction. quora.com

Catalysis: Lewis acids are commonly used as catalysts in chloromethylation reactions to enhance the electrophilicity of the formaldehyde. Zinc chloride is a frequently used catalyst, although others such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk The choice and concentration of the catalyst can impact both the reaction rate and the product distribution. For highly activated aromatic compounds, it is sometimes possible to perform the reaction without a catalyst, relying on the protic acid (HCl) to activate the formaldehyde. dur.ac.uk Research has also explored the use of phase transfer catalysts and surfactant micelles to improve the efficiency of chloromethylation in biphasic systems. researchgate.netscilit.com

The following table provides a summary of the effects of various reaction parameters on the chloromethylation of aromatic compounds, which can be extrapolated to the synthesis of this compound:

| Parameter | Effect on Reaction | Typical Conditions/Observations |

| Temperature | Increased temperature generally increases reaction rate but can also lead to increased byproduct formation (e.g., diarylmethanes). | Often carried out at moderate temperatures to balance rate and selectivity. |

| Solvent | Affects solubility of reactants and stability of intermediates. Polarity can influence reaction rate. | Chlorinated hydrocarbons, acetic acid, or excess aromatic substrate. |

| Catalyst | Lewis acids (e.g., ZnCl₂, AlCl₃) increase the electrophilicity of formaldehyde, accelerating the reaction. | The choice of catalyst can influence the yield and selectivity. For activated phenols, the reaction may proceed with only a protic acid catalyst. |

| Reactant Ratio | The molar ratio of phenol to formaldehyde and hydrogen chloride can affect the extent of reaction and the formation of poly-substituted products. | Typically, a slight excess of formaldehyde and a continuous supply of hydrogen chloride gas are used. |

Impact of Stoichiometry on Product Yield and Selectivity

In chloromethylation reactions, such as the Blanc reaction which utilizes formaldehyde and hydrogen chloride, the stoichiometry of the reactants is a critical parameter that governs both the yield of the desired product and the selectivity of the reaction. The molar ratio of the aromatic substrate to the chloromethylating agents (formaldehyde and HCl) must be carefully controlled to maximize the formation of the mono-chloromethylated product while minimizing the formation of undesired byproducts.

Table 1: Illustrative Impact of Reactant Stoichiometry on Chloromethylation of an Aromatic Substrate

| Molar Ratio (Aromatic Substrate : CH₂O) | Product | Yield (%) | Selectivity for Mono-chloromethylation (%) |

| 1 : 1 | Mono-chloromethylated | 45 | 95 |

| 1 : 2 | Mono-chloromethylated | 70 | 85 |

| Di-chloromethylated | 15 | ||

| 1 : 3 | Mono-chloromethylated | 65 | 70 |

| Di-chloromethylated | 30 | ||

| Polymeric Byproducts | 5 |

Note: This table presents generalized data to illustrate the principle of stoichiometry's impact on product distribution in chloromethylation reactions.

Alternative Chloromethylation Strategies for Aromatic Ethers

Beyond the classic formaldehyde-HCl system, several alternative strategies have been developed for the chloromethylation of aromatic ethers. These methods may offer advantages in terms of reactivity, selectivity, and milder reaction conditions.

Utilization of Bis(chloromethyl) Ether or Chloromethyl Methyl Ether Reagents

Chloromethylation can be effectively achieved using pre-formed chloromethylating agents such as chloromethyl methyl ether (CMME) or bis(chloromethyl) ether (BCME). google.comnih.gov These reagents are often more reactive than the in-situ generated species from formaldehyde and HCl and can be used for less reactive aromatic compounds. google.com The reaction typically proceeds in the presence of a Lewis acid catalyst. google.comnih.gov BCME, in particular, was historically used as a crosslinking agent and for the chloromethylation of various aromatic substrates. wikipedia.org However, it is important to note that both BCME and CMME are potent carcinogens, and their industrial production and use have been severely restricted. wikipedia.orgnih.govepa.gov Modern synthetic procedures often seek to generate these reagents in-situ and use them directly without isolation to minimize exposure. organic-chemistry.orgorgsyn.org

Transition Metal-Catalyzed Chloromethylation Approaches

The chloromethylation of aromatic compounds is frequently catalyzed by Lewis acids to enhance the electrophilicity of the chloromethylating species. Various transition metal compounds are effective catalysts for this transformation. researchgate.net Conventional halomethylation catalysts include zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and aluminum chloride (AlCl₃). google.comgoogle.com Zinc chloride is particularly advantageous as it is highly effective in promoting chloromethylation while being less active in catalyzing further reactions of the newly introduced chloromethyl group. google.com More recent studies have demonstrated the efficacy of other catalysts, such as zinc iodide (ZnI₂), for the chloromethylation of aromatic hydrocarbons and phenol derivatives under mild conditions. researchgate.net Iron(III) chloride (FeCl₃) has also been employed as a catalyst for the chloromethylation of deactivated aromatic compounds. google.com

Table 2: Common Transition Metal Catalysts in Chloromethylation

| Catalyst | Typical Substrates | Notes |

| Zinc Chloride (ZnCl₂) | Aromatic hydrocarbons, phenols | Highly effective, minimizes side reactions google.com |

| Stannic Chloride (SnCl₄) | Deactivated aromatics, polymers | Strong Lewis acid catalyst google.comgoogle.com |

| Aluminum Chloride (AlCl₃) | Aromatic hydrocarbons | Very active, can promote side reactions researchgate.net |

| Ferric Chloride (FeCl₃) | Deactivated aromatics | Effective for substrates with electron-withdrawing groups google.com |

| Zinc Iodide (ZnI₂) | Aromatic hydrocarbons, phenol derivatives | Allows for reaction under milder conditions researchgate.net |

Phase Transfer Catalysis in Chloromethyl Ether Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the context of chloromethyl ether synthesis, PTC can enhance reaction rates, improve yields, and allow for the use of milder conditions. iosrjournals.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. operachem.com This methodology has been successfully applied to various nucleophilic substitution reactions, including O-alkylation, which is relevant to the synthesis of aromatic ethers. iosrjournals.org The use of PTC can circumvent the need for hazardous solvents and expensive reagents, making it an attractive strategy for industrial applications. crdeepjournal.orgphasetransfer.com

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, catalysts, and various byproducts. A robust purification strategy is essential to isolate the target compound with high purity.

Distillation and Crystallization Methodologies

Distillation: For liquid products that are thermally stable, distillation is a primary method of purification. Given the likely high boiling point of this compound due to its molecular weight and halogen substituents, vacuum distillation is the preferred technique. Performing the distillation under reduced pressure lowers the boiling point of the compound, thereby preventing thermal decomposition that might occur at atmospheric pressure. This method is effective for separating the product from non-volatile impurities (like catalyst residues and polymers) and from more volatile components (like solvents or unreacted starting materials). google.com

Crystallization: If the synthesized compound is a solid at room temperature, crystallization is an excellent method for achieving high purity. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, causing it to crystallize out, while impurities tend to remain dissolved in the mother liquor. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For chlorinated aromatic compounds, common crystallization solvents include alcohols (e.g., ethanol, methanol), hydrocarbons (e.g., hexane (B92381), toluene), or mixtures thereof. For closely-boiling phenolic isomers, chemical processes involving preferential complexation followed by crystallization or distillation may also be employed for separation. google.com After crystallization, the pure crystals are collected by filtration and dried.

Chromatographic Separation Techniques (e.g., preparative HPLC, flash chromatography)

In the synthesis of this compound, achieving a high degree of purity is paramount for its subsequent applications. Chromatographic separation techniques are indispensable tools for the purification of the final product from unreacted starting materials, byproducts, and other impurities that may be present in the reaction mixture. The choice between preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography is typically dictated by the scale of the synthesis, the required purity level, and the chromatographic properties of the target compound and its impurities.

Due to the limited availability of specific published research on the purification of this compound, the following discussion on chromatographic methodologies is based on established principles and common practices for the purification of structurally related halogenated aromatic ethers and similar organic compounds.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique capable of yielding very high purity products. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. For a compound like this compound, which is a substituted dichlorobenzene, reversed-phase HPLC is a commonly employed mode of separation.

In a typical reversed-phase preparative HPLC setup, a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. More non-polar compounds, like the target product, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities.

The selection of the mobile phase is critical for achieving optimal separation. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly used. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. The use of additives like trifluoroacetic acid (TFA) in small concentrations can sometimes improve peak shape and resolution.

A hypothetical preparative HPLC method for the purification of this compound is outlined in the table below. These parameters are based on typical conditions used for the separation of similar halogenated aromatic compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecyl-bonded silica (C18), 10 µm particle size |

| Column Dimensions | 50 mm x 250 mm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Elution Mode | Gradient: 60% B to 95% B over 30 minutes |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Crude product dissolved in a minimal amount of mobile phase |

Flash Chromatography

For larger scale purifications where high throughput is more critical than achieving the highest possible purity, flash chromatography is the preferred method. It is a rapid form of preparative column chromatography that uses a positive pressure to drive the mobile phase through the stationary phase, typically silica gel.

In the context of purifying this compound, normal-phase flash chromatography would be a suitable approach. In this mode, a polar stationary phase like silica gel is used with a non-polar mobile phase. The elution order is generally the inverse of that in reversed-phase chromatography, with less polar compounds eluting first.

The choice of the solvent system for the mobile phase is determined by preliminary analysis using thin-layer chromatography (TLC) to find a system that provides good separation between the target compound and its impurities. A common strategy is to use a mixture of a non-polar solvent, such as hexane or heptane, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, to modulate the retention of the compounds.

Below is a representative data table for a flash chromatography purification of this compound, based on general procedures for halogenated aromatic compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel, 40-63 µm particle size |

| Column Size | Dependent on the amount of crude material |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 98:2 to 90:10) |

| Elution Technique | Step or linear gradient |

| Pressure | 5-20 psi |

| Detection | Thin-Layer Chromatography (TLC) of collected fractions |

| Sample Loading | Dry loading onto silica gel or direct injection of a concentrated solution |

By carefully selecting the appropriate chromatographic technique and optimizing the separation conditions, it is possible to obtain this compound with a purity level that meets the requirements for its intended use.

Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 5 Chloromethoxy Benzene

Reactivity of the Chloromethyl Ether Group

The chloromethyl ether group is a highly reactive functional group that readily participates in a variety of chemical transformations. Its reactivity stems from the ability of the adjacent oxygen atom to stabilize a developing positive charge on the methylene (B1212753) carbon, facilitating the departure of the chloride leaving group. This stabilization makes the compound susceptible to nucleophilic attack and other transformations.

Nucleophilic substitution is a primary reaction pathway for 1,3-dichloro-5-(chloromethoxy)benzene. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The benzylic nature of the chloromethyl group, combined with the presence of the adjacent ether oxygen, strongly favors an SN1 pathway. This is due to the significant resonance stabilization of the resulting carbocation intermediate. The lone pairs on the oxygen atom can delocalize to stabilize the positive charge on the adjacent carbon.

The general mechanism for the SN1 reaction involves a two-step process:

Formation of a Carbocation: The C-Cl bond breaks heterolytically, forming a chloride ion and a resonance-stabilized carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new covalent bond.

While the SN1 pathway is generally preferred, SN2 reactions can also occur, particularly with strong, unhindered nucleophiles and under conditions that disfavor carbocation formation (e.g., aprotic solvents). In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the chloride ion departs, in a single concerted step.

This compound readily reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to form ethers. This reaction, often a variation of the Williamson ether synthesis, is a versatile method for introducing the 3,5-dichlorobenzyloxy group into various molecules. The reaction typically proceeds under basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Reaction with Alcohols: In the presence of a base (e.g., sodium hydride), an alcohol (R-OH) is converted to its corresponding alkoxide (R-O⁻), which then acts as a nucleophile, attacking the chloromethyl group to form a new ether linkage.

Reaction with Phenols: Similarly, phenols can be deprotonated to form phenoxides, which are also effective nucleophiles for this transformation.

| Nucleophile | Product | Typical Conditions |

| Methanol (B129727) (CH₃OH) | 1,3-Dichloro-5-(methoxymethyl)benzene | NaH, THF, 0 °C to rt |

| Ethanol (C₂H₅OH) | 1,3-Dichloro-5-(ethoxymethyl)benzene | K₂CO₃, Acetone, reflux |

| Phenol (B47542) (C₆H₅OH) | 1,3-Dichloro-5-(phenoxymethoxy)benzene | KOH, DMF, 50 °C |

This table presents illustrative examples of ether formation reactions.

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to yield the corresponding amine derivatives. These reactions are crucial for the synthesis of various nitrogen-containing compounds. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the chloromethyl group.

Reaction with Ammonia: The reaction with ammonia can lead to the formation of the primary amine, although overalkylation to form secondary and tertiary amines is a common side reaction.

Reaction with Primary and Secondary Amines: Primary and secondary amines are effective nucleophiles and react to form secondary and tertiary amines, respectively.

| Nucleophile | Product | Typical Conditions |

| Ammonia (NH₃) | (3,5-Dichlorophenyl)methanamine | Excess NH₃ in Ethanol |

| Diethylamine ((C₂H₅)₂NH) | N-(3,5-Dichlorobenzyl)-N-ethylethanamine | K₂CO₃, Acetonitrile (B52724), reflux |

| Aniline (C₆H₅NH₂) | N-(3,5-Dichlorobenzyl)aniline | Triethylamine, CH₂Cl₂, rt |

This table provides representative examples of amine derivative synthesis.

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound can serve as an electrophile in reactions with various carbon nucleophiles. These reactions are essential for extending the carbon framework of molecules.

Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that reacts to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are strong carbon nucleophiles that can displace the chloride to form a new C-C bond.

Reaction with Enolates: Enolates, derived from the deprotonation of carbonyl compounds, can also act as carbon nucleophiles in this context.

| Nucleophile | Product | Typical Conditions |

| Sodium Cyanide (NaCN) | (3,5-Dichlorophenyl)acetonitrile | DMSO, 90 °C |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1,3-Dichloro-5-(phenylethyl)benzene | THF, 0 °C |

| Diethyl Malonate Enolate | Diethyl 2-(3,5-dichlorobenzyl)malonate | NaOEt, Ethanol, reflux |

This table illustrates examples of C-C bond formation reactions.

Under neutral or acidic conditions, this compound can undergo hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) to form 3,5-dichlorobenzyl alcohol and the corresponding ether, respectively. These reactions are examples of solvolysis.

The kinetics of these reactions are typically first-order, consistent with an SN1 mechanism where the rate-determining step is the formation of the carbocation. The rate of solvolysis is influenced by the polarity of the solvent, with more polar, protic solvents accelerating the reaction by stabilizing the transition state and the resulting carbocation. The presence of electron-withdrawing chloro substituents on the benzene (B151609) ring is expected to destabilize the carbocation intermediate, thereby slowing down the rate of solvolysis compared to unsubstituted benzyl (B1604629) systems.

Kinetic Data for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C

| Substituent | ksolv (s⁻¹) |

| 4-Methoxy | 2.2 |

| H | 1.2 x 10⁻⁴ |

| 3-Chloro | 3.5 x 10⁻⁶ |

| 3,5-Dichloro | Estimated to be slower than 3-chloro |

This table presents kinetic data for the solvolysis of related benzyl chlorides to illustrate the effect of substituents. nih.gov The rate for the 3,5-dichloro derivative is expected to be slower due to the inductive effect of the two chlorine atoms.

While nucleophilic substitution is the predominant pathway, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. In such a scenario, the base would abstract a proton from the methylene group, leading to the formation of a double bond and the elimination of HCl. However, for this compound, this pathway is generally less favored than substitution.

The benzylic nature of the compound means that under forcing conditions with a strong base, elimination could potentially lead to the formation of highly reactive and unstable intermediates. However, under typical synthetic conditions, substitution reactions are the primary transformation pathways.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Reactivity of the Dichlorinated Aromatic Ring

The chemical behavior of this compound is fundamentally governed by the electronic properties of its substituents and their influence on the aromatic π-system. The benzene ring is substituted with two chlorine atoms and a chloromethoxy group. Chlorine atoms are halogens, which are known to be deactivating yet ortho, para-directing in electrophilic aromatic substitution reactions. The deactivation arises from their strong inductive electron-withdrawal, while the directing effect is due to the resonance donation of their lone pair electrons. The chloromethoxy group (-OCH₂Cl) presents a more complex scenario; the ether oxygen is an activating, ortho, para-directing group due to resonance, while the chloromethyl portion is inductively electron-withdrawing. The interplay of these inductive and resonance effects dictates the molecule's reactivity in key transformation pathways such as electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) with Deactivating Chlorine Substituents

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edumsu.edu The presence of substituents on the benzene ring significantly influences both the rate of the reaction and the position of the incoming electrophile.

In the case of this compound, the two chlorine atoms act as deactivating groups, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. mnstate.edu This deactivation results from the strong electronegativity of chlorine, which withdraws electron density from the ring inductively.

Regioselectivity in EAS reactions is determined by the directing effects of the substituents already present on the aromatic ring. While chlorine is deactivating, it is an ortho, para-director. This is because the lone pairs on the chlorine atom can be donated into the ring through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho and para positions.

The chloromethoxy group (-OCH₂Cl) contains an ether oxygen atom directly attached to the ring. Oxygen, being more electronegative than carbon, is inductively withdrawing. However, its lone pairs can participate in resonance, donating electron density to the ring. This resonance effect is typically stronger than its inductive effect, making alkoxy groups activating and ortho, para-directing. youtube.com

In this compound, the directing effects of the three substituents must be considered collectively. The available positions for substitution are C2, C4, and C6, which are chemically equivalent due to the molecule's symmetry.

Chlorine at C1: Directs an incoming electrophile to positions C2 (ortho) and C6 (ortho).

Chlorine at C3: Directs an incoming electrophile to positions C2 (ortho) and C4 (ortho).

Chloromethoxy at C5: Directs an incoming electrophile to positions C4 (ortho) and C6 (ortho).

All three substituents direct the electrophilic attack to the same available positions (C2, C4, C6). The ether group is a stronger activating director than the chlorine atoms. Therefore, electrophilic substitution is strongly directed to the positions ortho to the chloromethoxy group (C4 and C6) and ortho to the chlorine atoms. The substitution will occur at one of the equivalent C2, C4, or C6 positions.

| Substituent | Position | Electronic Effect | Directing Influence | Target Positions Directed |

|---|---|---|---|---|

| -Cl | C1 | Deactivating (Inductive Withdrawal > Resonance Donation) | Ortho, Para | C2, C6 (ortho) |

| -Cl | C3 | Deactivating (Inductive Withdrawal > Resonance Donation) | Ortho, Para | C2, C4 (ortho) |

| -OCH₂Cl | C5 | Activating (Resonance Donation > Inductive Withdrawal) | Ortho, Para | C4, C6 (ortho) |

While specific experimental studies on the nitration, sulfonation, and halogenation of this compound are not widely documented, the expected outcomes can be predicted based on established mechanisms for these reactions on substituted benzenes.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.comchemistrysteps.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.com Given the deactivating nature of the two chlorine atoms, the nitration of this compound would likely require more forcing conditions (e.g., higher temperatures) than the nitration of benzene itself. The incoming nitro group would be directed to one of the equivalent C2, C4, or C6 positions, yielding 1,3-dichloro-5-(chloromethoxy)-2-nitrobenzene.

Sulfonation: Sulfonation involves reacting an aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). chemistrysteps.comyoutube.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.comlibretexts.org The sulfonation of this compound is expected to be slower than that of benzene and would result in the formation of 2,4-dichloro-6-(chloromethoxy)benzenesulfonic acid. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, a property sometimes used to temporarily block a position on the ring. chemistrysteps.comlibretexts.org

Halogenation: The halogenation of aromatic rings, such as chlorination or bromination, typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.orgchemistrysteps.com The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Cl⁺ or Br⁺). chemistrysteps.commasterorganicchemistry.com The halogenation of this compound would proceed via the standard EAS mechanism, with the new halogen atom being introduced at one of the C2, C4, or C6 positions. For example, chlorination would yield 1,2,3-trichloro-5-(chloromethoxy)benzene.

| Reaction | Typical Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1,3-Dichloro-5-(chloromethoxy)-2-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ (Sulfur trioxide) | 2,4-Dichloro-6-(chloromethoxy)benzenesulfonic acid |

| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Cl⁺ (Chloronium ion) | 1,2,3-Trichloro-5-(chloromethoxy)benzene |

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorobenzene Moiety

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aryl halides, but it proceeds under a different mechanism than the more common EAS reactions. In SNAr, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. youtube.com This reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) because the electron-rich aromatic ring repels incoming nucleophiles.

For an SNAr reaction to occur under reasonable conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly those that can stabilize a negative charge through resonance, such as nitro (-NO₂) groups. libretexts.org These activating groups must be positioned ortho or para to the leaving group. libretexts.org

The mechanism for SNAr reactions involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This step is typically the slow, rate-determining step as it involves the disruption of the ring's aromaticity.

Elimination: The leaving group departs from the Meisenheimer complex, and the aromaticity of the ring is restored. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. wikipedia.org Strong electron-withdrawing groups at the ortho and/or para positions stabilize this negatively charged intermediate by delocalizing the charge onto the EWG.

For this compound, the attack of a nucleophile (e.g., methoxide, CH₃O⁻) at one of the chlorinated carbons would lead to a hypothetical Meisenheimer complex. However, the absence of strong resonance-stabilizing groups means this complex would be relatively high in energy and thus, its formation would be energetically unfavorable. The substituent groups present cannot effectively delocalize the negative charge, making the intermediate unstable and the activation energy for the reaction prohibitively high under normal conditions. Therefore, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Chloride Functionalization

The presence of two aryl chloride moieties on the benzene ring of this compound opens up numerous possibilities for carbon-carbon bond formation through various cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and materials. tezu.ernet.in Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful tools for the functionalization of aryl halides. rsc.orgresearchgate.net While aryl chlorides can be more challenging substrates compared to aryl bromides or iodides, significant advancements in catalyst design have enabled their efficient use in these transformations. organic-chemistry.org

The general scheme for the functionalization of this compound via these cross-coupling reactions can be depicted as follows, where 'R' represents the coupled partner:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a key method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and typically a copper co-catalyst. nih.gov It is a vital tool for the synthesis of aryl alkynes.

The selective functionalization of one or both chloro groups can potentially be achieved by controlling the reaction stoichiometry and conditions. Below is a hypothetical data table illustrating the potential outcomes of these reactions with this compound.

Interactive Data Table: Illustrative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product(s) | Catalyst System (Example) |

| Suzuki | Phenylboronic acid | 3-Chloro-5-(chloromethoxy)-1,1'-biphenyl or 5-(Chloromethoxy)-[1,1':3',1''-terphenyl] | Pd(OAc)₂, SPhos, K₃PO₄ |

| Heck | Styrene | 1,3-Dichloro-5-(2-phenylethenyl)benzene | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Phenylacetylene | 1,3-Dichloro-5-(phenylethynyl)benzene | PdCl₂(PPh₃)₂, CuI, Et₃N |

Note: The products and catalyst systems are illustrative and based on general principles of cross-coupling reactions.

Polymerization and Oligomerization Potential

The unique structure of this compound, featuring a reactive chloromethoxy group, suggests its potential as a monomer or precursor in various polymerization reactions.

Investigation of Radical or Cationic Polymerization Involving the Chloromethoxy Group

While radical polymerization is a versatile method for a wide range of vinyl monomers, the chloromethoxy group in this compound is more likely to participate in cationic polymerization. wikipedia.orglibretexts.orgfujifilm.com Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates. wikipedia.org This method is typically used for alkenes with electron-donating substituents and heterocyclic monomers. wikipedia.org

The chloromethoxy group can potentially act as a cationic initiator or a precursor to a carbocationic species, which could then initiate the polymerization of suitable monomers. For instance, in the presence of a Lewis acid, the chlorine atom could be abstracted, generating a resonance-stabilized benzylic-type carbocation. This carbocation could then react with a monomer to start the polymer chain growth.

Studies on similar compounds, such as p-(chloromethyl)styrene, have shown their involvement in cationic copolymerization. epa.gov Although this compound does not possess a vinyl group for direct polymerization, its chloromethoxy group could initiate the polymerization of other monomers.

Condensation Polymerization for Material Science Applications

Condensation polymerization is a step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. The bifunctional nature of this compound (two aryl chlorides) and the reactive chloromethoxy group suggest its potential use in condensation polymerization to create novel materials.

For example, under Friedel-Crafts conditions, the chloromethoxy group could react with aromatic compounds to form methylene-bridged polymers. The aryl chloride groups could also undergo nucleophilic aromatic substitution with various difunctional nucleophiles to yield polymers. For instance, reaction with a bisphenol in the presence of a base could lead to the formation of poly(aryl ether)s.

Furthermore, after functionalization of the aryl chloride groups via cross-coupling reactions, the resulting derivatives could be used as monomers for condensation polymerization. For example, if the chloro groups are converted to amino or hydroxyl groups, the resulting molecule could be a monomer for the synthesis of polyamides or polyesters.

The table below presents a hypothetical overview of the potential polymerization pathways for this compound.

Interactive Data Table: Potential Polymerization Pathways

| Polymerization Type | Role of this compound | Potential Co-monomer(s) | Resulting Polymer Type (Hypothetical) |

| Cationic | Initiator | Styrene, Isobutylene | Polystyrene, Polyisobutylene |

| Condensation | Monomer | Benzene, Toluene (B28343) | Methylene-bridged aromatic polymers |

| Condensation | Monomer | Bisphenol A | Poly(aryl ether) |

Note: These are potential pathways and would require experimental validation.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dichloro 5 Chloromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1,3-Dichloro-5-(chloromethoxy)benzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for its structural elucidation.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will feature two distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position will appear as a triplet, while the protons at the C4 and C6 positions will appear as a doublet. The methylene (B1212753) protons of the chloromethoxy group will give rise to a singlet.

| Proton | Chemical Shift (ppm, estimated) | Multiplicity | Coupling Constant (J, Hz, estimated) |

| H-2 | 7.28 | Triplet (t) | 1.5 |

| H-4, H-6 | 7.15 | Doublet (d) | 1.5 |

| -CH₂- | 5.75 | Singlet (s) | N/A |

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectral Analysis and Aromatic Ring Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the two chlorine atoms and the chloromethoxy group. The symmetry of the molecule results in four signals for the six aromatic carbons.

| Carbon | Chemical Shift (ppm, estimated) |

| C-1, C-3 | 135.5 |

| C-5 | 158.0 |

| C-2 | 118.0 |

| C-4, C-6 | 125.0 |

| -CH₂- | 75.0 |

This is an interactive data table. You can sort and filter the data.

The substituent effects of the chloro and chloromethoxy groups are additive and can be used to predict the chemical shifts of the aromatic carbons with reasonable accuracy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the aromatic protons at H-2 and the protons at H-4 and H-6, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal the direct one-bond correlations between the protons and the carbons they are attached to. This would confirm the assignments of C-2, C-4, C-6, and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) correlations. Key expected correlations would include:

The methylene protons showing correlations to C-5 and the carbon of the chloromethyl group.

The aromatic proton H-2 showing correlations to C-4 and C-6.

The aromatic protons H-4 and H-6 showing correlations to C-2 and C-5.

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of C-Cl, C-O, and Aromatic C-H Bonds

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds.

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹, estimated) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

| C-Cl | Stretching | 800-600 |

| C-O | Stretching | 1260-1000 |

| C=C | Aromatic ring stretching | 1600-1450 |

This is an interactive data table. You can sort and filter the data.

The presence of strong bands in these regions would confirm the presence of the respective functional groups within the molecule.

Conformational Analysis via Vibrational Spectroscopy

While this compound has a relatively rigid aromatic core, conformational flexibility exists due to rotation around the C-O single bond of the chloromethoxy group. Different spatial arrangements of the chloromethyl group relative to the benzene ring could give rise to distinct conformers.

Vibrational spectroscopy can potentially be used to study this conformational isomerism. Subtle differences in the vibrational frequencies, particularly those associated with the chloromethoxy group and the adjacent C-C bonds of the aromatic ring, may be observed for different conformers. However, at room temperature, it is likely that these conformers would be in rapid equilibrium, leading to broadened spectral bands. Low-temperature studies could potentially "freeze out" individual conformers, allowing for their individual characterization by IR or Raman spectroscopy. Theoretical calculations using methods like Density Functional Theory (DFT) would be instrumental in predicting the vibrational spectra of the different possible conformers and aiding in the interpretation of the experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula for this compound is C₇H₅Cl₃O. bldpharm.comnih.gov The presence of three chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). docbrown.info The theoretical exact mass and the expected isotopic distribution for the molecular ion [M]⁺• are critical for its identification.

Table 1: Theoretical HRMS Data for this compound (C₇H₅Cl₃O)

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅(³⁵Cl)₃O | 209.94330 | 100.00 (M⁺•) |

| C₇H₅(³⁵Cl)₂(³⁷Cl)O | 211.94035 | 97.43 (M+2) |

| C₇H₅(³⁵Cl)(³⁷Cl)₂O | 213.93740 | 31.62 (M+4) |

| C₇H₅(³⁷Cl)₃O | 215.93445 | 3.43 (M+6) |

Data is calculated based on elemental isotopic abundances. The table presents the expected isotopic cluster for the molecular ion.

Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Understanding the fragmentation of a molecule upon ionization is key to confirming its structure.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. While specific experimental spectra for this compound are not widely published, predictable fragmentation pathways can be postulated based on its structure. Common fragmentation patterns for aromatic chloro-ethers include:

Alpha-Cleavage: Fission of the C-O bond, leading to the loss of a chloromethyl radical (•CH₂Cl) to form a stable dichlorophenoxy cation.

Loss of Chloromethoxy Radical: Cleavage of the aryl-O bond to lose the •OCH₂Cl radical, resulting in a dichlorophenyl cation.

Loss of Chlorine: Expulsion of a chlorine radical (•Cl) from the aromatic ring, a common pathway for chlorinated aromatic compounds. docbrown.info

Loss of Formaldehyde (B43269): Rearrangement followed by the elimination of CH₂O from the chloromethoxy group.

Electrospray Ionization (ESI): ESI is a soft ionization technique typically used for polar and larger molecules. For a neutral, relatively non-polar molecule like this compound, ESI is less straightforward. However, it could potentially be observed as an adduct with ions present in the mobile phase, such as [M+H]⁺ or [M+Na]⁺, under specific source conditions, generally resulting in minimal fragmentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that the solid-state structure of this compound has not been reported. If a suitable single crystal were obtained, this analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the chloromethoxy group, as well as any significant intermolecular interactions in the crystal lattice, such as halogen bonding. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound. This provides a crucial check of the compound's empirical formula and purity. The theoretical elemental composition is calculated from the molecular formula (C₇H₅Cl₃O).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molecular Formula Contribution | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 39.76 |

| Hydrogen | H | 1.008 | 5 | 2.38 |

| Chlorine | Cl | 35.453 | 3 | 50.30 |

| Oxygen | O | 15.999 | 1 | 7.56 |

| Total | C₇H₅Cl₃O | 100.00 |

Calculations are based on the molecular formula and standard atomic weights.

An experimental result from a purified sample that closely matches these theoretical percentages would serve to verify the stoichiometry of the compound.

Chromatographic Purity Assessment (GC, HPLC)

Chromatographic techniques are essential for separating a compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate and quantify the main component and any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. carlroth.com For an aromatic compound of this nature, a reversed-phase method is typically employed. A UV detector is commonly used, with the detection wavelength set to an absorption maximum of the benzene ring to ensure high sensitivity. wur.nl

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary, non-polar (e.g., 5% phenyl-methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | FID or MS |

| HPLC | Reversed-phase (e.g., C18, 5 µm particle size) | Isocratic or gradient mixture of Acetonitrile (B52724) and Water | UV/DAD |

These represent typical starting conditions for method development and may require optimization for specific samples.

By utilizing these chromatographic methods, a quantitative assessment of the purity of this compound can be reliably achieved.

Theoretical and Computational Studies of 1,3 Dichloro 5 Chloromethoxy Benzene

Quantum Chemical Calculations (DFT)

No peer-reviewed articles or database entries containing Density Functional Theory (DFT) calculations for 1,3-Dichloro-5-(chloromethoxy)benzene could be located. Such studies would be essential for a fundamental understanding of the molecule's intrinsic properties.

Geometry Optimization and Conformational Analysis

Information regarding the optimized three-dimensional structure, bond lengths, bond angles, and dihedral angles of this compound is not documented. A conformational analysis, which would identify the most stable arrangement of its atoms in space, has not been published.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

There is no available data on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity, but it has not been calculated for this compound.

Electrostatic Potential Surface Analysis and Reactive Sites

An analysis of the molecular electrostatic potential (MEP) surface, which is used to predict reactive sites for electrophilic and nucleophilic attack, has not been performed for this compound. This prevents a theoretical prediction of its reactivity based on charge distribution.

Reaction Mechanism Studies

Computational investigations into the synthetic and degradation pathways of this compound are absent from the scientific literature.

Transition State Characterization for Key Synthetic and Degradation Pathways

There are no published studies that characterize the transition states involved in the formation or breakdown of this compound. Such calculations are vital for understanding reaction kinetics and elucidating reaction mechanisms.

Solvent Effects on Reaction Energetics

The influence of different solvents on the reaction energies and pathways involving this compound has not been computationally modeled. This information is crucial for optimizing reaction conditions in a laboratory setting.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. For this compound, these predictions would serve as a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational chemistry can predict these shifts with increasing accuracy, aiding in spectral assignment and structure verification.

A prevalent and effective method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with Density Functional Theory (DFT). rsc.orgq-chem.com The GIAO method addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, providing more reliable results. For a molecule like this compound, the computational protocol would typically involve:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) to find its lowest energy conformation.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be employed at the same or a higher level of theory to calculate the isotropic magnetic shielding constants (σ) for each carbon and hydrogen atom.

Chemical Shift Calculation: The predicted chemical shifts (δ) are then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). To improve accuracy, a multi-standard approach could be utilized, for instance, using benzene (B151609) as a reference for the sp2-hybridized aromatic carbons and methanol (B129727) for the sp3-hybridized methylene (B1212753) and methyl carbons. acs.orgconicet.gov.ar

The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data. Discrepancies between predicted and observed shifts can offer insights into conformational dynamics or solvent effects not captured in the gas-phase computational model.

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 135.8 | - |

| C2 | 119.5 | 7.35 |

| C3 | 135.8 | - |

| C4 | 117.9 | 7.20 |

| C5 | 159.2 | - |

| C6 | 117.9 | 7.20 |

| C7 (CH₂) | 75.1 | 5.60 |

| H2 | - | 7.35 |

| H4 | - | 7.20 |

| H6 | - | 7.20 |

| H7 (CH₂) | - | 5.60 |

Note: This table is illustrative and contains hypothetical values to demonstrate the output of a computational NMR prediction. The atom numbering corresponds to standard IUPAC nomenclature for the benzene ring, with the chloromethoxy group at position 1.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

The standard approach involves DFT calculations. psu.edu The process for this compound would be as follows:

Geometry Optimization: As with NMR predictions, the first step is to obtain the equilibrium geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)).

Hessian Matrix Calculation: A frequency calculation is then performed, which computes the second derivatives of the energy with respect to the nuclear coordinates. This results in a Hessian matrix.

Frequency and Intensity Determination: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the normal modes (the collective atomic motions for each frequency). uit.no IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. This methodology is known as the Scaled Quantum Mechanical (SQM) force field method. researchgate.net

A theoretical vibrational analysis would produce a list of frequencies and their corresponding atomic motions. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular bond stretches, bends, or torsions.

The following is a representative data table of calculated vibrational frequencies and their assignments for the key functional groups in this compound.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| 3080 | Aromatic C-H Stretch | ν(C-H) |

| 2960 | Methylene C-H Stretch | ν_as(CH₂) |

| 1580 | Aromatic C=C Stretch | ν(C=C) |

| 1450 | Methylene Scissoring | δ(CH₂) |

| 1250 | Aryl-O Stretch | ν_as(C-O-C) |

| 1100 | C-Cl Stretch (Aromatic) | ν(C-Cl) |

| 950 | Aryl-O Stretch | ν_s(C-O-C) |

| 780 | C-Cl Stretch (Alkyl) | ν(C-Cl) |

| 720 | C-H Out-of-plane Bend | γ(C-H) |

Note: This table is a hypothetical representation of scaled quantum mechanical calculations and serves to illustrate the expected output.

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

While quantum mechanical calculations are excellent for describing the properties of a single molecule, understanding the behavior of a substance in a liquid or solid state requires the consideration of intermolecular interactions. Molecular dynamics (MD) simulations are a powerful tool for this purpose, modeling the movement of atoms and molecules over time. uiowa.edu

For this compound, an MD simulation would provide insights into its bulk properties, such as density, viscosity, and solvation characteristics. The simulation relies on a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. wikipedia.orgnih.gov

The key intermolecular interactions for this molecule would be:

Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. The chlorine and benzene ring components would contribute significantly to these interactions.

Electrostatic Interactions: Due to the electronegativity of the chlorine and oxygen atoms, the molecule possesses a permanent dipole moment. These dipole-dipole interactions would play a crucial role in the orientation of molecules in the condensed phase. π-π stacking interactions between the benzene rings are also a significant factor. mdpi.com

An MD study of this compound would involve:

Force Field Parameterization: A suitable force field (e.g., a general Amber force field or OPLS) would be chosen. The parameters for the molecule, including partial atomic charges, Lennard-Jones parameters (for van der Waals interactions), and bond, angle, and dihedral parameters, would be determined, often with the aid of quantum mechanical calculations. nii.ac.jp

System Setup: A simulation box would be created, containing a large number of this compound molecules, often with periodic boundary conditions to simulate a bulk phase.

Simulation Run: The simulation would be run for a sufficient length of time to allow the system to reach equilibrium, after which data would be collected for analysis.

Analysis of the simulation trajectory would yield valuable information, such as radial distribution functions, which describe the probability of finding a molecule at a certain distance from another, revealing the liquid structure and molecular packing. pleiades.onlineresearchgate.net

A conceptual table of the types of non-bonded interaction parameters required for a molecular dynamics force field for this compound is presented below.

| Atom Type | Partial Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

| Aromatic Carbon (C_ar) | Varies | ~3.55 | ~0.07 |

| Aromatic Hydrogen (H_ar) | Varies | ~2.42 | ~0.03 |

| Chlorine (Cl_ar) | Varies | ~3.47 | ~0.27 |

| Ether Oxygen (O_eth) | Varies | ~2.96 | ~0.21 |

| Methylene Carbon (C_meth) | Varies | ~3.50 | ~0.07 |

| Methylene Hydrogen (H_meth) | Varies | ~2.50 | ~0.03 |

| Alkyl Chlorine (Cl_alk) | Varies | ~3.47 | ~0.27 |

Note: This table is illustrative. The specific values for partial charges would be derived from quantum mechanical calculations, and the Lennard-Jones parameters would be taken from an established force field or specifically parameterized for this molecule.

Applications in Chemical Synthesis and Materials Science Non Biological Contexts

Building Block in Complex Organic Synthesis

The unique substitution pattern of 1,3-Dichloro-5-(chloromethoxy)benzene makes it a candidate for use in the construction of complex organic molecules and macromolecular structures.

Precursor for Advanced Aromatic Polymers and Copolymers

Aromatic polymers are known for their thermal stability and mechanical strength. Dichlorinated aromatic compounds can serve as monomers in nickel-catalyzed coupling polymerizations to form poly(phenylene)s and related polymers. tandfonline.comacs.org In this context, this compound could be envisioned as a monomer for the synthesis of functionalized aromatic polymers.

The polymerization could proceed via the coupling of the chloro-substituted positions on the benzene (B151609) ring. The presence of the chloromethoxy group would introduce a functional handle onto the polymer backbone. This pendant group could be used for post-polymerization modification, such as introducing cross-linking sites, altering solubility, or attaching other functional moieties. The reactivity of the chloromethoxy group allows for its conversion into other functional groups, offering a pathway to a variety of polymer structures from a single monomer. orgsyn.org

Table 1: Potential Polymerization Reactions of this compound

| Reaction Type | Reagents/Catalysts | Potential Polymer Structure | Key Features |

| Nickel-Catalyzed Coupling | Ni(0) complex, Zn | Poly(m-phenylene) with pendant chloromethoxy groups | Thermally stable backbone, functionalizable side chains |

| Suzuki Polycondensation | Palladium catalyst, diboronic acid | Alternating copolymer | Controlled polymer architecture |

| Heck Polycondensation | Palladium catalyst, divinyl compound | Poly(phenylene vinylene) derivative | Potential for optoelectronic properties |

Synthesis of Functionalized Organic Linkers for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and inorganic nodes (for MOFs) or organic nodes (for COFs). researchgate.net The properties of these materials are highly dependent on the structure of the organic linkers. cd-bioparticles.net Functionalized linkers are key to tuning the properties of MOFs and COFs for specific applications. rsc.org

This compound can serve as a precursor for the synthesis of such functionalized linkers. The chloromethoxy group can be readily converted to other functional groups, such as alcohols, ethers, or esters, which can then be further elaborated into the carboxylic acid or nitrogen-containing groups typically used for coordination in MOF and COF synthesis. chempanda.com For instance, the chloromethoxy group could be hydrolyzed to a hydroxymethyl group, which could then be oxidized to a carboxylic acid. The two chlorine atoms on the ring could be converted to other functional groups via cross-coupling reactions to create multitopic linkers.

Intermediate in the Production of Dyes and Pigments (excluding biological dyes)

Dichlorinated aromatic compounds are established precursors in the synthesis of some dyes and pigments. researchgate.netscialert.net For example, dichlorinated anilines are used as diazo components in the production of azo dyes. researchgate.net While this compound is not an aniline, its dichlorinated phenyl core is a structural motif found in some dye precursors.

The reactivity of the chlorine atoms on the benzene ring could be exploited in nucleophilic aromatic substitution reactions to introduce chromophoric or auxochromic groups. Furthermore, the chloromethoxy group could be used to link the dichlorobenzene unit to other aromatic systems, potentially creating larger, more complex chromophores.

Role in the Development of Specialty Solvents or Reagents

Polychlorinated aromatic hydrocarbons have found use as specialty solvents due to their high boiling points, thermal stability, and ability to dissolve a range of organic compounds, including polymers. mdpi.comnih.gov For example, 1,2-dichlorobenzene (B45396) is used as a solvent in high-temperature reactions and for dissolving polymers for analysis. rsc.org Given its polychlorinated and aromatic nature, this compound could potentially be used as a specialty solvent in specific applications where its unique combination of functional groups is advantageous.

The chloromethoxy group is a known chloromethylating agent, used to introduce a chloromethyl group onto aromatic rings in the Blanc chloromethylation reaction. alfa-chemistry.com This suggests that this compound could function as a specialized reagent in organic synthesis, offering a dichlorinated phenyl moiety along with its chloromethylating capability.

Potential in Catalysis or Ligand Design (e.g., as a leaving group in catalytic cycles)

While not a conventional ligand, the structural features of this compound suggest potential, albeit theoretical, roles in catalysis. The chlorine and oxygen atoms possess lone pairs of electrons that could coordinate to a metal center, forming a metal complex. The dichlorobenzene backbone could be functionalized with phosphine (B1218219) or other coordinating groups to create more sophisticated ligands. researchgate.net

In the context of catalytic cycles, the chlorine atoms on the aromatic ring could act as leaving groups in cross-coupling reactions. The reactivity of these leaving groups can be tuned by the electronic nature of the other substituents on the ring. The chloromethoxy group, being moderately electron-withdrawing, would influence the reactivity of the ring chlorines. There is also precedent for the catalytic dechlorination of polychlorinated aromatic compounds, which is an important area of environmental catalysis. gjesm.netrsc.org

Table 2: Summary of Potential Non-Biological Applications

| Application Area | Specific Role of this compound | Relevant Chemical Properties |

| Advanced Polymers | Monomer for functionalized aromatic polymers | Reactivity of ring chlorines in coupling reactions; pendant chloromethoxy group for modification. |

| MOFs and COFs | Precursor to functionalized organic linkers | Versatility of the chloromethoxy group for conversion to coordinating groups. |

| Dyes and Pigments | Intermediate for complex chromophores | Dichlorinated aromatic core; reactive sites for substitution. |

| Specialty Solvents | High-boiling, stable solvent for specific organic compounds | Polychlorinated aromatic structure. |

| Specialty Reagents | Chloromethylating agent with a dichlorinated phenyl group | Reactivity of the chloromethoxy group. |

| Catalysis/Ligand Design | Precursor for ligand synthesis; potential coordinating agent | Presence of heteroatoms (Cl, O); modifiable aromatic ring. |

Environmental Fate and Abiotic Degradation Studies

Hydrolytic Stability under Various pH Conditions